molecular formula C20H32Br2O2 B592910 1,4-Dibromo-2,5-bis(heptyloxy)benzene CAS No. 137436-29-4

1,4-Dibromo-2,5-bis(heptyloxy)benzene

Cat. No. B592910
CAS RN: 137436-29-4
M. Wt: 464.282
InChI Key: HEQPSDQYWNCHDO-UHFFFAOYSA-N
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Description

“1,4-Dibromo-2,5-bis(heptyloxy)benzene” is a chemical compound with the molecular formula C26H44Br2O2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1,4-positions and two heptyloxy groups are substituted at the 2,5-positions .


Molecular Structure Analysis

The molecular structure of “1,4-Dibromo-2,5-bis(heptyloxy)benzene” consists of a benzene ring with two bromine atoms and two heptyloxy groups attached . The exact 3D structure would require more detailed analysis, such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dibromo-2,5-bis(heptyloxy)benzene” would depend on its molecular structure. For example, it is likely to be a solid at room temperature, given its structural similarity to other brominated benzene derivatives .

Scientific Research Applications

  • Molecular Interactions and Packing : Manfroni et al. (2021) studied derivatives of 1,4-Dibromo-2,5-bis(heptyloxy)benzene, revealing significant differences in packing interactions due to various intermolecular forces like hydrogen bonds and arene–arene π-stacking. These interactions are crucial in understanding the solid-state behavior of such compounds (Manfroni, Prescimone, Constable, & Housecroft, 2021).

  • Polymer Synthesis : Cianga and Yagcı (2002) used a derivative of 1,4-Dibromo-2,5-bis(heptyloxy)benzene in atom transfer radical polymerization to create macromonomers for polyphenylene synthesis. This showcases its role in developing new polymer structures with specific properties (Cianga & Yagcı, 2002).

  • Graft Copolymer Synthesis : Another study by Cianga, Hepuzer, and Yagcı (2002) demonstrated the use of a related compound in cationic ring-opening polymerization. This process led to polymers with alternating polytetrahydrofuran and hexyl side chains, important for the development of specific polymer materials (Cianga, Hepuzer, & Yagcı, 2002).

  • Thin Film and Semiconductor Applications : Constantinescu et al. (2015) explored the use of a derivative in creating thin films with semiconducting properties, highlighting the potential of these compounds in electronic and optoelectronic applications (Constantinescu et al., 2015).

  • Host-Guest Chemistry : Schlotter et al. (1994) synthesized a compound related to 1,4-Dibromo-2,5-bis(heptyloxy)benzene for studying its host-guest complexation with alkali metal cations, which is relevant in understanding supramolecular chemistry (Schlotter et al., 1994).

properties

IUPAC Name

1,4-dibromo-2,5-diheptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQPSDQYWNCHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697881
Record name 1,4-Dibromo-2,5-bis(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137436-29-4
Record name 1,4-Dibromo-2,5-bis(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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